![molecular formula C12H14N2S B1416311 [(吡啶-3-基)甲基][2-(噻吩-2-基)乙基]胺 CAS No. 1019556-62-7](/img/structure/B1416311.png)
[(吡啶-3-基)甲基][2-(噻吩-2-基)乙基]胺
描述
[(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine is a heterocyclic compound that contains both pyridine and thiophene rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both pyridine and thiophene moieties in the structure imparts unique chemical and physical properties to the compound.
科学研究应用
[(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
作用机制
Target of Action
It’s known that similar compounds have been used in the synthesis of pyrimidine derivatives , which are known to interact with a variety of biological targets .
Mode of Action
It’s known that the compound can undergo microwave-induced condensation with iminodiacetic acid to form corresponding piperazine-2,6-dione derivatives .
Biochemical Pathways
It’s known that similar compounds have been used in the synthesis of pyrimidine derivatives , which can affect various biochemical pathways depending on their specific structures and targets .
Pharmacokinetics
It’s known that similar compounds have shown dose- and time-dependent pharmacokinetics .
Result of Action
It’s known that similar compounds have shown potent anti-inflammatory activities both in vitro and in vivo .
Action Environment
It’s known that the compound is sensitive to air , suggesting that its stability and efficacy could be influenced by exposure to oxygen.
生化分析
Biochemical Properties
[(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, potentially inhibiting or modifying its activity.
Cellular Effects
[(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, it can alter the expression of genes related to oxidative stress and inflammation, thereby impacting cellular responses to environmental stimuli.
Molecular Mechanism
The molecular mechanism of [(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context. For instance, it may inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events essential for signal transduction . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but may degrade under extreme pH or temperature . Long-term exposure to this compound in vitro or in vivo can lead to cumulative effects on cellular processes, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of [(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as anti-inflammatory and antioxidant activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range elicits a maximal biological response before toxicity occurs.
Metabolic Pathways
[(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s and flavin-containing monooxygenases, which are responsible for its biotransformation . These interactions can lead to the formation of various metabolites, some of which may retain biological activity. The compound can also affect metabolic flux and alter the levels of key metabolites in cells.
Transport and Distribution
The transport and distribution of [(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by solute carrier transporters, influencing its localization and accumulation in different cellular compartments . The compound’s distribution is also affected by its binding affinity to plasma proteins, which can modulate its bioavailability and pharmacokinetics.
Subcellular Localization
[(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine exhibits specific subcellular localization patterns that influence its activity and function. It can be targeted to particular organelles, such as the mitochondria or nucleus, through specific targeting signals or post-translational modifications . This localization is crucial for its role in modulating cellular processes, as it allows the compound to interact with key biomolecules within these compartments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine typically involves the reaction of pyridin-3-ylmethylamine with 2-thiophen-2-ylacetaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the synthesis process. The use of advanced purification techniques such as column chromatography and recrystallization is also common to obtain the compound in its pure form .
化学反应分析
Types of Reactions
[(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or sulfoxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the pyridine or thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and high yield .
Major Products Formed
The major products formed from these reactions include N-oxides, sulfoxides, reduced derivatives, and various substituted derivatives of [(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine .
相似化合物的比较
[(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine can be compared with other similar compounds, such as:
Pyridine derivatives: Compounds containing the pyridine ring, which exhibit similar chemical reactivity and biological activities.
Thiophene derivatives: Compounds containing the thiophene ring, known for their unique electronic properties and applications in materials science.
Pyrimidine derivatives: Compounds containing both pyridine and thiophene rings, which may exhibit similar biological activities and chemical properties
The uniqueness of [(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine lies in the combination of pyridine and thiophene moieties, which imparts distinct chemical and physical properties to the compound, making it a valuable target for various scientific research applications .
属性
IUPAC Name |
N-(pyridin-3-ylmethyl)-2-thiophen-2-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-3-11(9-13-6-1)10-14-7-5-12-4-2-8-15-12/h1-4,6,8-9,14H,5,7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKKVVDJFQTBGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCCC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline](/img/structure/B1416230.png)
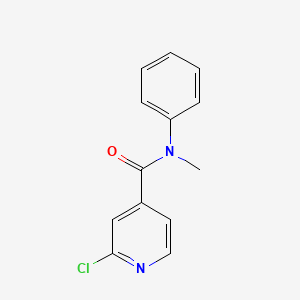

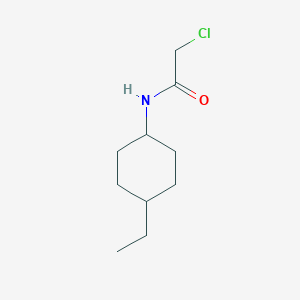
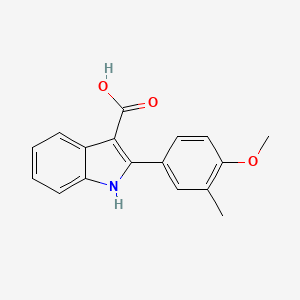

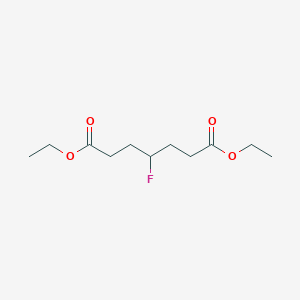
![2-cyclopropyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1416240.png)
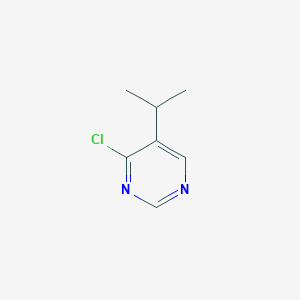

![3-[(3-Hydroxypropyl)amino]propanamide](/img/structure/B1416248.png)
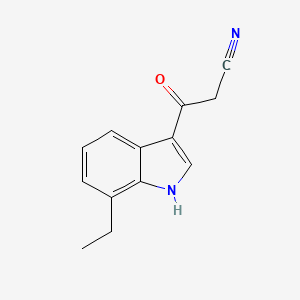
![3-(3-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1416251.png)
